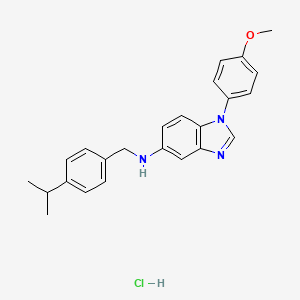![molecular formula C18H16FNO5 B2488926 [2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1638736-29-4](/img/structure/B2488926.png)
[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorinated organic compounds and benzodioxole derivatives are of significant interest in various fields of chemistry and pharmacology due to their unique chemical and physical properties. These molecules often exhibit enhanced stability, lipophilicity, and potential biological activity. The specific compound combines elements of these classes, suggesting potential utility in diverse applications ranging from materials science to biologically active compounds.
Synthesis Analysis
The synthesis of similar fluorinated benzodioxole derivatives typically involves multi-step organic reactions, including nucleophilic substitution, cyclocondensation, and fluorination techniques. For example, compounds with structural similarities have been synthesized through reactions involving chloroacetyl chloride and subsequent cyclization processes to introduce the benzodioxole moiety and the fluorine atom in the appropriate positions on the aromatic ring (Dai et al., 1998).
Molecular Structure Analysis
The molecular structure of fluorinated benzodioxole derivatives is characterized by the presence of the benzodioxole moiety and a fluorinated aromatic ring. These structures have been elucidated using techniques such as X-ray crystallography, demonstrating planar configurations and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their crystalline structures and stability (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed α-Oxidation of Aromatic Ketones : Research by Chen, Ren, Zhang, and Zhang (2016) explored the α-oxidation of aromatic ketones, including 2-(2-methylphenyl)-2-oxoethyl acetates, using palladium acetate as a catalyst. This process is significant for chemical synthesis and has potential applications in developing new compounds (Chen, Ren, Zhang, & Zhang, 2016).
Synthesis and Characterization of Quinazolinone-Based Derivatives : A 2021 study by Riadi et al. described the preparation of a new quinazolinone-based derivative, including processes like S-arylation. This compound demonstrated cytotoxic activity against various cancer cell lines, highlighting its potential in cancer research (Riadi et al., 2021).
Herbicidal Activity of Phenyl Pyrazole Derivatives : Zhou, Xue, Wang, and Qu (2010) synthesized a series of phenyl and 1,4-benzoxazin-5-yl pyrazole derivatives, demonstrating significant herbicidal activity. This research contributes to the development of new herbicides (Zhou, Xue, Wang, & Qu, 2010).
Cyclometallated Complexes of 2-Phenylbenzothiazole : Katlenok and Balashev (2012) investigated aryl-substituted benzothiazoles, which are used as fluorophores in scintillators. Their study on cyclometallation and complexes with acetate ligands adds to the knowledge of modifying optical properties of such compounds (Katlenok & Balashev, 2012).
Anti-Inflammatory Activity of Thiazolidin Derivatives : A 2013 study by Sunder and Maleraju synthesized several acetamide derivatives, showing significant anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
It can be inferred from similar compounds that they may affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5/c19-14-3-1-2-12(6-14)8-18(22)23-10-17(21)20-9-13-4-5-15-16(7-13)25-11-24-15/h1-7H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQYSTYJWLUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-N''-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)ethanediamide](/img/structure/B2488843.png)

![5-[3-(2-Hydroxy-3-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2488845.png)

![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)
![3-Formyl-N-[1-(methylcarbamoyl)cyclopentyl]-1H-indole-6-carboxamide](/img/structure/B2488851.png)




![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2488860.png)

![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![4-(dimethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488865.png)